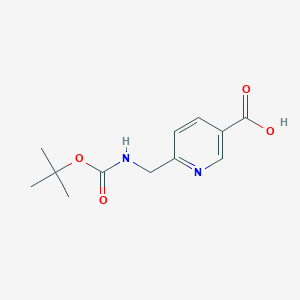

5-(Propan-2-yloxy)pyridine-2-carboxylic acid

Overview

Description

5-(Propan-2-yloxy)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of alkyloxyarylcarboxylic acids. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for various biological activities and properties. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid has been found to exhibit hypolipidemic activity, suggesting that the alkyloxyarylcarboxylic acid moiety may confer significant biological properties .

Synthesis Analysis

The synthesis of related pyridinecarboxylic acid derivatives has been described in the literature. For example, 5-amino-2-pyridinecarboxylic acid derivatives have been synthesized using methods such as reductive alkylation, alkylation of urethane, and selective reduction of amides . These methods could potentially be adapted for the synthesis of this compound by introducing the appropriate alkyloxy substituent at the right stage of the synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been a subject of interest in several studies. For instance, pyridine betaines have been synthesized and their molecular structures studied using X-ray structural analysis . These studies provide insights into the molecular conformations and potential reactivity of pyridine-based compounds, which could be relevant for understanding the structure of this compound.

Chemical Reactions Analysis

The reactivity of pyridinecarboxylic acid derivatives has been explored in various chemical reactions. For example, the reaction of pyridines with malonic acid and α-acetylene aldehydes has led to the formation of novel pyridine betaines . This indicates that pyridinecarboxylic acids can participate in diverse chemical transformations, which could be explored for this compound to generate new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives can be influenced by their molecular structure. For instance, metal-organic frameworks (MOFs) based on pyridine derivatives have shown selective sorption properties for gases like CO2 . Additionally, some pyridinecarboxylic acid derivatives have been identified as potent antihypertensive agents , and others as selective 5-HT2C receptor antagonists . These findings suggest that this compound may also possess unique physical and chemical properties that could be harnessed for various applications.

Scientific Research Applications

Influence of Metals on Biological Ligands

This study delves into how selected metals affect the electronic system of molecules like 3-pyridine carboxylic acids, which are structurally related to 5-(Propan-2-yloxy)pyridine-2-carboxylic acid. The influence was assessed using various techniques, including FT-IR, Raman, and NMR spectroscopy. The research highlights the correlation between metals' periodic table positions and their impact on the ligands' electronic systems. This understanding is crucial for comprehending the interactions between such compounds and their biological targets, potentially predicting certain molecular properties like reactivity and complex compound stability (Lewandowski, Kalinowska, & Lewandowska, 2005).

Biotechnological Routes Based on Lactic Acid

Though not directly linked to this compound, this paper discusses the use of lactic acid in synthesizing biodegradable polymers and as a precursor for green chemistry. It highlights various chemicals derivable from lactic acid through chemical and biotechnological routes, offering insights into the potential of carboxylic acid derivatives in sustainable chemical production (Gao, Ma, & Xu, 2011).

Levulinic Acid in Drug Synthesis

This review discusses the role of levulinic acid (LEV), a biomass-derived key building block chemical, in drug synthesis. LEV's derivatives are used to synthesize various chemicals, highlighting the versatility and potential of carboxylic acid derivatives in pharmaceutical applications. It emphasizes LEV's cost-effective and cleaner reaction processes in drug synthesis (Zhang et al., 2021).

HMF from Plant Biomass

Although not directly related to this compound, this paper discusses 5-Hydroxymethylfurfural (HMF), another derivative from plant biomass. It reviews advances in HMF synthesis and its prospects in the chemical industry as a renewable feedstock. The paper details various derivatives of HMF and their applications, hinting at the potential of similar biomass-derived compounds in a wide array of applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

This review focuses on the pyranopyrimidine core, a precursor in medicinal and pharmaceutical industries, and its synthesis using hybrid catalysts. While not directly related to this compound, it provides insights into the significance of catalysts in the synthesis of complex organic compounds, potentially relevant to the synthesis or applications of this compound derivatives (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

5-Isopropoxypicolinic acid, also known as 5-(Propan-2-yloxy)pyridine-2-carboxylic acid or 5-propan-2-yloxypyridine-2-carboxylic acid, primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound acts as an anti-infective and immunomodulator . It works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs can lead to the inhibition of viral replication and packaging, contributing to its anti-viral properties .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport , which is crucial for various biological processes, including immune responses and cellular homeostasis.

Pharmacokinetics

Understanding the pharmacokinetic principles that determine the response to antimicrobial therapy can provide clinicians with better-informed dosing regimens .

Result of Action

5-Isopropoxypicolinic acid has been shown to have anti-viral properties both in vitro and in vivo . It sometimes works in conjunction with other cytokines, such as interferon gamma, to affect immune responses . The compound’s bactericidal action increases with the length of the alkyl chain .

properties

IUPAC Name |

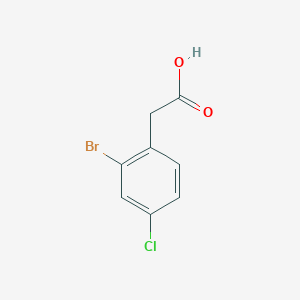

5-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQXTTPXTATBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619654 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832714-60-0 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)